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Abstract
Rimtoregtide (HTD4010), a clinical-stage polypeptide therapeutic, represents a novel

approach to treating acute inflammatory conditions. Developed by HighTide Therapeutics, this

peptide is derived from the regenerating islet-derived protein 3 alpha (Reg3α), a molecule with

known immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Currently in Phase

2 clinical development for alcoholic hepatitis, Rimtoregtide has demonstrated a promising

safety profile and protective effects in various preclinical models of inflammation-driven

pathologies. This document provides a comprehensive overview of the discovery and

development timeline of Rimtoregtide, its mechanism of action, and detailed methodologies of

key experimental studies.

Introduction
Rimtoregtide (HTD4010) is a synthetic peptide analogue of the human Reg3α protein. The

discovery of Reg proteins, initially in the context of pancreatic regeneration, has led to the

exploration of their therapeutic potential in a range of diseases characterized by inflammation

and tissue injury. HighTide Therapeutics, founded in 2011, has spearheaded the development

of Rimtoregtide, advancing it from preclinical research to clinical evaluation for inflammatory

and digestive system disorders.
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Discovery and Development Timeline
The development of Rimtoregtide has progressed through several key stages, from the initial

research into the therapeutic effects of Reg3α to the ongoing clinical trials.
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Milestone Key Event
Approximate
Date/Year

Notes

Preclinical

Development

Foundational research

on the protective

effects of Reg3α in

models of tissue injury

and inflammation.

Early 2010s

HighTide Therapeutics

initiates a formal

preclinical

development program

for HTD4010.

Mid-2010s

Focus on optimizing

the peptide and

evaluating its efficacy

and safety in animal

models.

Preclinical proof-of-

concept established in

models of acute

pancreatitis and acute

liver failure.

Late 2010s
Data presented at

scientific conferences.

Clinical Development
Phase 1 Clinical Trial

(NCT02538848)

August 2015 -

November 2021

A first-in-human,

randomized, double-

blind study to assess

the safety, tolerability,

pharmacokinetics, and

pharmacodynamics of

HTD4010 in healthy

participants in China.

The trial was

completed in

November 2021,

demonstrating a

favorable safety

profile.[1]

Phase 2 Clinical

Development
Post-2021

Initiation of Phase 2

clinical trials for

alcoholic hepatitis.
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Presentation of

preclinical findings at

Digestive Disease

Week® (DDW) 2025.

May 6, 2025

Data on the protective

effects of Rimtoregtide

in a rat model of acute

pancreatitis were

presented.[2]

Presentation of

preclinical findings at

the EASL Congress

2025.

May 7-10, 2025

Comparative data on

the protective effects

of Rimtoregtide and

another investigational

drug in a mouse

model of acute liver

failure were

presented.[3]

Mechanism of Action
Rimtoregtide exerts its therapeutic effects through a multi-faceted mechanism of action,

primarily centered on its immunomodulatory and cytoprotective properties. It is characterized

as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[4]

A key signaling pathway modulated by Rimtoregtide is the AMPK/mTOR pathway. By

promoting autophagy through the regulation of this pathway, Rimtoregtide helps to mitigate

cellular stress and damage.

Signaling Pathway Diagram
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Rimtoregtide's dual mechanism: TLR4 antagonism and AMPK/mTOR pathway modulation.

Key Experimental Protocols
Preclinical Study: Sepsis-induced Cardiomyopathy in
Mice
Objective: To investigate the protective effects of HTD4010 against lipopolysaccharide (LPS)-

induced septic cardiomyopathy (SCM) in mice and to explore the underlying mechanisms.

Experimental Workflow:
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Experimental Setup

ProceduresEndpoint Analysis

Male ICR Mice (n=45)

Randomized into 3 Groups

Control Group LPS (10 mg/kg) Group LPS + HTD4010 (2.5 mg/kg) Group

Cardiac Function (Ultrasound) LPS Injection

HTD4010 Injection (1h & 6h post-LPS)Myocardial Pathology (HE Staining)

IL-6 & TNF-α Levels (ELISA)

Cardiomyocyte Apoptosis (TUNEL)

Protein Expression (Western Blot)

Mitochondrial Ultrastructure (TEM)

Click to download full resolution via product page

Workflow for the preclinical evaluation of Rimtoregtide in septic cardiomyopathy.
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Methodology:

Animal Model: Forty-five male ICR mice were used.

Experimental Groups:

Control group

LPS group (10 mg/kg LPS)

LPS + HTD4010 group (10 mg/kg LPS + 2.5 mg/kg HTD4010 administered

subcutaneously at 1 and 6 hours post-LPS injection).

Assessments:

Cardiac Function: Evaluated by ultrasound to measure Left Ventricular Ejection Fraction

(LVEF) and Fractional Shortening (FS).

Histopathology: Myocardial tissue was examined using Hematoxylin and Eosin (H&E)

staining.

Inflammatory Markers: Serum and myocardial levels of Interleukin-6 (IL-6) and Tumor

Necrosis Factor-alpha (TNF-α) were measured by ELISA.

Apoptosis: Cardiomyocyte apoptosis was detected using TUNEL staining.

Protein Expression: Western blotting was used to measure the expression levels of

proteins involved in apoptosis (Bax, Bcl-2), autophagy (LC3 II/I, Beclin-1, p62), and the

AMPK/mTOR pathway (p-AMPK, p-mTOR).

Ultrastructure: Transmission electron microscopy (TEM) was used to observe changes in

cardiac mitochondrial ultrastructure.

Quantitative Results Summary:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Control Group LPS Group
LPS + HTD4010
Group

Cardiac Function

LVEF Normal
Significantly

Decreased

Significantly Increased

vs. LPS

FS Normal
Significantly

Decreased

Significantly Increased

vs. LPS

Inflammatory Markers

Serum IL-6 Baseline Significantly Elevated
Significantly Reduced

vs. LPS

Myocardial IL-6 Baseline Significantly Elevated
Significantly Reduced

vs. LPS

Serum TNF-α Baseline Significantly Elevated
Significantly Reduced

vs. LPS

Myocardial TNF-α Baseline Significantly Elevated
Significantly Reduced

vs. LPS

Apoptosis &

Autophagy Proteins

Bax Baseline Significantly Increased
Significantly

Decreased vs. LPS

Bcl-2 Baseline
Significantly

Decreased

Significantly Increased

vs. LPS

LC3 II/I Baseline
Significantly

Decreased

Significantly Increased

vs. LPS

Beclin-1 Baseline
Significantly

Decreased

Significantly Increased

vs. LPS

p62 Baseline Significantly Increased
Significantly

Decreased vs. LPS
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AMPK/mTOR

Pathway Proteins

p-AMPK Baseline
Significantly

Decreased

Significantly Increased

vs. LPS

p-mTOR Baseline Significantly Increased
Significantly

Decreased vs. LPS

Preclinical Study: Acute Pancreatitis in Rats
Objective: To evaluate the potential protective effects of HTD4010 in a sodium taurocholate-

induced model of acute pancreatitis in rats.

Methodology:

Animal Model: Rats with sodium taurocholate-induced acute pancreatitis.

Treatment: Administration of HTD4010.

Assessments:

Survival rates.

Serum amylase and lipase levels.

Macroscopic observation of multi-organ injury.

Histological evaluation of pancreatic damage.

Key Findings: Treatment with HTD4010 resulted in:

Significantly improved survival rates compared to the model control.

Decreased amylase and lipase levels.

Alleviation of multi-organ injury.

Alleviation of pancreatic damage as evidenced by histological evaluation.[2]
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Conclusion
Rimtoregtide is a promising therapeutic candidate with a well-defined mechanism of action

targeting key pathways in inflammation and cellular homeostasis. Preclinical studies have

consistently demonstrated its protective effects in various models of acute inflammatory

diseases. The favorable safety profile observed in the completed Phase 1 trial supports its

continued clinical development. The ongoing Phase 2 trial in alcoholic hepatitis will be crucial in

further elucidating the therapeutic potential of Rimtoregtide in a clinical setting. The

comprehensive data gathered to date provides a strong rationale for the continued

investigation of Rimtoregtide as a novel treatment for a range of acute inflammatory and

digestive system disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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